molecular formula C8H4N2OS B6202087 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile CAS No. 2092277-16-0

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile

Cat. No.: B6202087
CAS No.: 2092277-16-0
M. Wt: 176.20 g/mol
InChI Key: VKOPHNCALAFIMS-UHFFFAOYSA-N
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Description

4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a hydroxyl group at the 4-position and a cyano group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-propanenitrile derivatives with triethylamine, elemental sulfur, and malononitrile or ethyl cyanoacetate. The resulting intermediates undergo cyclization in the presence of sodium ethoxide to form the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, primary amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to varied biological activities.

    Thiophene derivatives: These compounds have a similar sulfur-containing ring but lack the fused pyridine ring.

Uniqueness

4-Hydroxythieno[2,3-b]pyridine-6-carbonitrile is unique due to the presence of both a hydroxyl group and a cyano group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2092277-16-0

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

4-oxo-7H-thieno[2,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-5-3-7(11)6-1-2-12-8(6)10-5/h1-3H,(H,10,11)

InChI Key

VKOPHNCALAFIMS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)C=C(N2)C#N

Purity

95

Origin of Product

United States

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